3-[[2-(1,3-Benzodioxol-5-yl)acetyl]amino]thiolane-3-carboxylic acid
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Overview
Description
3-[[2-(1,3-Benzodioxol-5-yl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound that features a benzodioxole moiety, an acetyl group, and a thiolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole ring, known for its biological activity, makes this compound a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(1,3-Benzodioxol-5-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thiolane Ring Formation: The acetylated benzodioxole is reacted with a thiolane precursor, such as thiolane-3-carboxylic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(1,3-Benzodioxol-5-yl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the benzodioxole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole and thiolane derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzodioxole moiety is known for its biological activity, making it a candidate for drug development, particularly in anticancer and anti-inflammatory therapies.
Materials Science: The unique structure of the compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[[2-(1,3-Benzodioxol-5-yl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetyl group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways. The thiolane ring may also contribute to the compound’s overall activity by stabilizing the molecular structure and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-acetic acid: Shares the benzodioxole moiety but lacks the thiolane ring, making it less complex.
Thiolane-3-carboxylic acid: Contains the thiolane ring but lacks the benzodioxole moiety, resulting in different biological activity.
2-(1,3-Benzodioxol-5-yl)ethanamine: Similar structure but with an amine group instead of the acetyl and thiolane groups.
Uniqueness
3-[[2-(1,3-Benzodioxol-5-yl)acetyl]amino]thiolane-3-carboxylic acid is unique due to the combination of the benzodioxole ring, acetyl group, and thiolane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-12(15-14(13(17)18)3-4-21-7-14)6-9-1-2-10-11(5-9)20-8-19-10/h1-2,5H,3-4,6-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIKDEGFBMASKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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